REACTION_CXSMILES
|
[CH3:1][O:2][CH:3](OC)[CH2:4][CH:5](OC)[O:6]C.[NH2:12][CH:13]=[CH:14][CH:15]=O.[C:17]1(=O)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>CCOCC.C([O-])(=O)C.[NH2+]1CCCCC1>[CH3:1][O:2][CH:3]=[CH:4][CH:5]=[O:6].[N:12]1[C:18]2[CH2:19][CH2:20][CH2:21][CH2:22][C:17]=2[CH:15]=[CH:14][CH:13]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(OC)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=CC=O
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
NC=CC=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[NH2+]1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated in an oil bath at 120° for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
WASH
|
Details
|
washed with water and 2N HCl (2 × 20 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC=CC=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3](OC)[CH2:4][CH:5](OC)[O:6]C.[NH2:12][CH:13]=[CH:14][CH:15]=O.[C:17]1(=O)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>CCOCC.C([O-])(=O)C.[NH2+]1CCCCC1>[CH3:1][O:2][CH:3]=[CH:4][CH:5]=[O:6].[N:12]1[C:18]2[CH2:19][CH2:20][CH2:21][CH2:22][C:17]=2[CH:15]=[CH:14][CH:13]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(OC)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=CC=O
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
NC=CC=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[NH2+]1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated in an oil bath at 120° for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
WASH
|
Details
|
washed with water and 2N HCl (2 × 20 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC=CC=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |